Ethyl 2-methyl-2-propanoylhex-5-enoate
Description
Ethyl 2-methyl-2-propanoylhex-5-enoate is a branched ethyl ester characterized by a hex-5-enoate backbone with a methyl and propanoyl group at the second carbon. This compound’s structure combines ester functionality, α-branching, and a terminal double bond, making it a versatile intermediate in organic synthesis.
Crystallographic characterization of such compounds often employs programs like SHELXL and SHELXT for refinement and structure determination . For instance, SHELXTL (Bruker AXS) is widely used for small-molecule crystallography, enabling precise elucidation of substituent geometry and stereochemistry .
Properties
CAS No. |
114351-60-9 |
|---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
ethyl 2-methyl-2-propanoylhex-5-enoate |
InChI |
InChI=1S/C12H20O3/c1-5-8-9-12(4,10(13)6-2)11(14)15-7-3/h5H,1,6-9H2,2-4H3 |
InChI Key |
HONDMINACMSZCD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C)(CCC=C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methyl-2-propanoylhex-5-enoate can be synthesized through the esterification of 2-methyl-2-propanoylhex-5-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the equilibrium towards ester formation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-2-propanoylhex-5-enoate undergoes several types of chemical reactions, including:
Substitution: The ester can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: 2-methyl-2-propanoylhex-5-enoic acid and ethanol.
Reduction: 2-methyl-2-propanoylhex-5-enol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-methyl-2-propanoylhex-5-enoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-methyl-2-propanoylhex-5-enoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes that catalyze ester hydrolysis, leading to the release of its active components. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Positioning
Ethyl 5-Methylhex-2-Enoate (CAS 34993-63-0)
- Structure: Features a hex-2-enoate backbone with a methyl group at position 5.
- Key Differences : The double bond is at position 2 (vs. position 5 in the target compound), and substituents are less bulky.
- Implications : Reduced steric hindrance compared to the target compound, likely resulting in lower boiling points and higher reactivity in electrophilic additions .
Ethyl 5-[(Ethoxycarbonyl)Oxy]-5,5-Diphenylpent-2-Ynoate
- Structure: Contains a triple bond (ynoate) at position 2 and bulky diphenyl groups at position 5.
- Key Differences : The triple bond introduces greater electron-withdrawing effects, while the phenyl groups enhance hydrophobicity.
Ethyl 2-Acetylpent-4-Enoate
- Structure : Includes an acetyl group at position 2 and a double bond at position 4.
- Key Differences: The acetyl group (vs. propanoyl in the target) reduces steric bulk but increases electron density at the α-carbon.
- Implications : Enhanced nucleophilicity at the α-position, favoring alkylation or condensation reactions .
Functional Group Reactivity
Physical and Spectral Properties (Theoretical Comparison)
| Property | This compound | Ethyl 5-methylhex-2-enoate | Ethyl 2-acetylpent-4-enoate |
|---|---|---|---|
| Molecular Weight | ~228 g/mol | ~170 g/mol | ~184 g/mol |
| Boiling Point | Higher (due to branching) | Moderate | Moderate |
| Solubility | Low in water, high in organic solvents | Similar | Similar |
| UV-Vis λmax | ~210 nm (ester) | ~205 nm | ~215 nm (acetyl conjugation) |
Note: Experimental data are scarce; values are inferred from structural analogs.
Research Findings and Gaps
- Bioactivity : Ethyl acetate extracts of natural products (e.g., turmeric, ginger) highlight the role of ester derivatives in antimicrobial activity, though direct evidence for the target compound is lacking .


- Regulatory Status : Ethyl esters generally require safety evaluations for volatility and toxicity, as seen in regulatory listings for similar compounds .
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